Ácido 2-(3-isobutilfenil)propanoico

Descripción general

Descripción

An Ibuprofen impurity used in the study of potent noncompetitive interleukin-8 inhibitors.

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Aplicaciones Científicas De Investigación

Aplicaciones farmacéuticas: agente analgésico y antiinflamatorio

El ibuprofeno es ampliamente reconocido por sus propiedades analgésicas, antiinflamatorias y antipiréticas. Funciona inhibiendo el sistema enzimático de la ciclooxigenasa, que juega un papel clave en la síntesis de prostaglandinas involucradas en los procesos de dolor e inflamación . El compuesto se usa para tratar una variedad de afecciones, desde dolores leves hasta afecciones más graves como la artritis reumatoide.

Química analítica: Análisis de impurezas por HPLC

En el ámbito de la química analítica, el ácido 2-(3-isobutilfenil)propanoico se utiliza como compuesto de referencia en la cromatografía líquida de alta resolución (HPLC) para identificar y cuantificar las impurezas en las preparaciones farmacéuticas de ibuprofeno . Esto asegura la pureza y seguridad del medicamento para el consumo.

Bioquímica: estudios de resolución enantioselectiva

Los enantiómeros del compuesto tienen diferentes actividades biológicas, siendo el enantiómero S significativamente más activo. Se ha realizado investigación sobre la resolución enantioselectiva del ibuprofeno racémico utilizando enzimas como las lipasas, lo cual es crucial para producir el enantiómero S biológicamente activo sin los efectos secundarios del enantiómero R .

Electroquímica: estudios del comportamiento electroquímico

El comportamiento electroquímico del ibuprofeno se ha estudiado utilizando electrodos de platino para comprender sus procesos de oxidación y reducción. Estos estudios son importantes para desarrollar nuevos métodos electroanalíticos para el análisis de fármacos y el control de calidad .

Investigación clínica: tratamiento de diversas enfermedades

Más allá de su uso principal como AINE, el ibuprofeno se está investigando por su posible papel en el tratamiento de enfermedades como el Alzheimer, el cáncer de mama y el cáncer de próstata, debido a sus efectos en las vías inflamatorias que pueden influir en estas afecciones .

Mecanismo De Acción

Target of Action

Ibuprofen primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.

Mode of Action

Ibuprofen acts as a non-selective inhibitor of COX enzymes, reducing the production of prostaglandins . It is administered as a racemic mixture, and the S-enantiomer is generally proposed to elicit stronger pharmacological activity than the R-enantiomer .

Biochemical Pathways

The primary biochemical pathway affected by ibuprofen is the arachidonic acid pathway. By inhibiting COX enzymes, ibuprofen reduces the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics . It is rapidly and completely absorbed when given orally, and its absorption is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of ibuprofen and a reduced area under the plasma concentration-time curve (AUC) of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .

Result of Action

The primary molecular effect of ibuprofen’s action is the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . At the cellular level, this can result in reduced swelling and pain sensation in inflamed tissues.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ibuprofen. For example, ibuprofen is considered an emerging environmental contaminant due to its presence in different environments, from water bodies to soils, at concentrations with adverse effects on aquatic organisms . Its degradation in the environment or by microorganisms is difficult due to its physicochemical characteristics .

Actividad Biológica

2-(3-Isobutylphenyl)propionic acid, also known as a derivative of ibuprofen, is classified as a non-steroidal anti-inflammatory drug (NSAID). Its structural characteristics contribute significantly to its pharmacological properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling. This article explores the biological activities, mechanisms of action, pharmacokinetics, and relevant case studies associated with this compound.

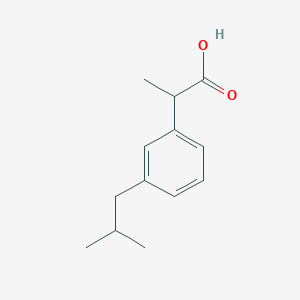

Chemical Structure and Properties

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Functional Groups : Carboxylic acid and isobutyl substituent on a phenyl ring.

The compound's structure is pivotal in determining its interaction with biological targets, particularly the COX enzymes.

2-(3-Isobutylphenyl)propionic acid exerts its biological effects primarily through the inhibition of COX-1 and COX-2 enzymes. This inhibition results in:

- Reduced Prostaglandin Synthesis : Decreased levels of prostaglandins lead to reduced inflammation and pain.

- Modulation of Inflammatory Pathways : The compound may influence various signaling pathways involved in inflammatory responses, including cytokine production.

Anti-Inflammatory Effects

Research indicates that 2-(3-Isobutylphenyl)propionic acid demonstrates significant anti-inflammatory activity comparable to other NSAIDs. A systematic review highlighted its efficacy in managing conditions like rheumatoid arthritis and osteoarthritis, showing symptomatic relief without severe adverse effects when administered at therapeutic doses .

Analgesic Properties

The analgesic effect of this compound has been validated through various clinical trials. For instance, a double-blind study involving patients with acute rheumatoid arthritis reported complete symptomatic control with oral administration of the compound, paralleling results obtained with aspirin .

Case Studies

Pharmacokinetics

The pharmacokinetic profile of 2-(3-Isobutylphenyl)propionic acid includes:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Exhibits a volume of distribution around 1.2 L/kg.

- Metabolism : Primarily metabolized in the liver, with metabolites exhibiting similar biological activity.

- Excretion : Excreted mainly via urine as conjugated metabolites.

Research Findings and Implications

Recent studies have focused on enhancing the delivery mechanisms for 2-(3-Isobutylphenyl)propionic acid. For example:

- Transdermal Delivery Systems : Research has explored the use of rotating magnetic fields to enhance skin permeability for this NSAID, significantly improving drug delivery efficiency .

- Combination Therapies : Investigations into combining this compound with other therapeutic agents have shown promise in reducing inflammation more effectively than monotherapy .

Propiedades

IUPAC Name |

2-[3-(2-methylpropyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-11-5-4-6-12(8-11)10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVKLYXPBKITCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=CC=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66622-47-7 | |

| Record name | 2-(3-Isobutylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066622477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[3-(2-methylpropyl)phenyl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(3-ISOBUTYLPHENYL)PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIL536872H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.